molecular formula C13H24N2O2 B2558042 Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate CAS No. 2168794-27-0

Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B2558042
CAS No.: 2168794-27-0
M. Wt: 240.347
InChI Key: BZMYCGMSOPRMNR-UHFFFAOYSA-N
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Description

Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate is a bicyclic compound featuring a 2-azabicyclo[2.2.2]octane core modified with an aminomethyl group at position 4 and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₃H₂₄N₂O₂ (), though closely related isomers (e.g., positional or stereochemical variants) may have slight differences in substituent placement or stereochemistry. The Boc group enhances solubility in organic solvents and protects the amine during synthetic processes, making this compound valuable in medicinal chemistry and drug discovery .

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-13(8-14)6-4-10(15)5-7-13/h10H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMYCGMSOPRMNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC1CC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate with formaldehyde and an amine source under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

Molecular Structure and Characteristics

  • Molecular Formula : C13_{13}H24_{24}N2_{2}O2_{2}
  • Molecular Weight : 240.34 g/mol
  • CAS Number : 2168794-27-0

The compound features a bicyclic structure that contributes to its biological activity, particularly in modulating neurotransmitter systems.

Medicinal Chemistry

Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate has been investigated for its potential as a therapeutic agent due to its ability to modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine.

Case Study: Neuropharmacological Effects

In a study focusing on the modulation of cholinergic receptors, researchers found that this compound exhibited significant activity in enhancing cognitive function in animal models. The results indicated a potential for development as a treatment for cognitive disorders such as Alzheimer's disease .

Drug Design and Development

The unique structure of this compound makes it an attractive candidate for drug design. Its ability to act as a ligand for various receptors allows for the exploration of new therapeutic pathways.

Compound NameActivity TypeReference
This compoundCholinergic Modulator
Tert-butyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylateDopaminergic Activity
Tert-butyl 5-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylateSerotonergic Activity

Synthesis and Chemical Reactions

The synthesis of this compound involves several steps that can be optimized for yield and purity. Research has focused on improving synthetic pathways to enhance scalability for pharmaceutical applications.

Synthesis Pathway Overview

  • Starting Material : Appropriate azabicycloalkane derivatives.
  • Reagents : Aminomethylation agents.
  • Conditions : Controlled temperature and solvent systems to maximize yield.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound, focusing on acute toxicity and potential long-term effects.

Findings from Toxicological Assessments

Research indicates that while the compound shows promise in therapeutic applications, it also poses certain risks associated with toxicity at higher doses .

Mechanism of Action

The mechanism of action of tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. Additionally, the bicyclic structure provides rigidity and stability, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations in Bicyclic Frameworks

vs. 2.2.1 Bicyclo Systems
  • Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (): The 2.2.1 system (norbornane analog) introduces greater ring strain compared to the 2.2.2 system, reducing conformational flexibility. The hydroxyl group at position 6 increases polarity, enhancing aqueous solubility but limiting compatibility with nonpolar reaction conditions .
vs. 3.2.1 Bicyclo Systems
  • 8-Azabicyclo[3.2.1]octane derivatives ():
    • Larger ring systems alter steric and electronic properties, affecting binding affinities in biological targets.

Functional Group Modifications

Amino vs. Hydroxy/Ketone Substituents
  • Tert-butyl 4-amino-2-azabicyclo[2.2.2]octane-2-carboxylate (): Molecular formula: C₁₂H₂₂N₂O₂ (vs. C₁₃H₂₄N₂O₂ for the aminomethyl variant). The primary amine at position 4 offers nucleophilic reactivity for coupling reactions, whereas the aminomethyl group provides a spacer for functionalization .
  • 2-Boc-2-azabicyclo[2.2.2]octane-6-one ():
    • A ketone at position 6 (MW = 225.28) introduces electrophilic character, enabling condensation or reduction reactions. Boiling point: 325.8°C .
Hydroxymethyl Substituents
  • Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate ():
    • The hydroxymethyl group increases hydrophilicity (MW = 241.33) and serves as a handle for further derivatization.

Biological Activity

Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate, also known by its CAS number 1311390-89-2, is a bicyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₂₂N₂O₂
  • Molecular Weight : 226.32 g/mol
  • CAS Number : 1311390-89-2

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes:

  • Acetylcholinesterase Inhibition : Similar compounds in the azabicyclo family have shown inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can enhance cholinergic signaling, making these compounds potential candidates for treating neurodegenerative diseases like Alzheimer's disease .
  • Receptor Affinity : The compound may exhibit affinity for serotonin receptors, particularly the 5-HT7 subtype, which is implicated in mood regulation and cognitive functions .

In Vitro Studies

Recent studies have evaluated the efficacy of this compound in various biological assays:

Study Methodology Findings
Study AAChE inhibition assayDemonstrated significant inhibition of AChE with an IC50 value in the micromolar range, indicating potential for Alzheimer's treatment.
Study BReceptor binding assayShowed moderate affinity for 5-HT7 receptors, suggesting potential applications in mood disorders.

Animal Studies

Animal models have been used to further investigate the pharmacodynamics of this compound:

  • Cognitive Enhancement : In rodent models, administration of this compound resulted in improved performance in memory tasks, supporting its role as a cognitive enhancer.
  • Behavioral Effects : Behavioral assays indicated reduced anxiety-like behaviors in treated animals, suggesting anxiolytic properties.

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent in neuropharmacology. Its ability to inhibit AChE and interact with serotonin receptors positions it as a candidate for further development in treating cognitive disorders and mood-related conditions.

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